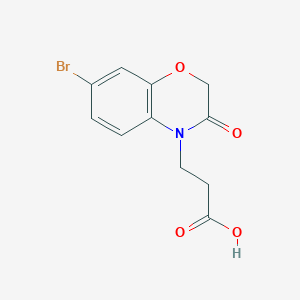

3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

Overview

Description

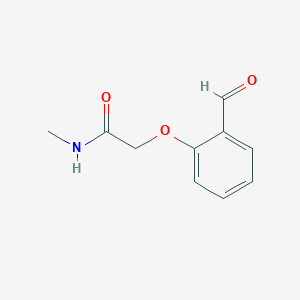

“3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid” is a chemical compound with the molecular formula C11H10BrNO4 . It has a molecular weight of 300.11 . The compound is also known as "4H-1,4-Benzoxazine-4-propanoic acid, 7-bromo-2,3-dihydro-3-oxo-" .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazinone ring, a bromine atom, and a propanoic acid group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 581.8±50.0 °C and a predicted density of 1.669±0.06 g/cm3 . Its pKa value is predicted to be 4.28±0.10 .Scientific Research Applications

Material Science and Synthetic Applications

One study explored the use of phloretic acid, a phenolic compound related to benzoxazine chemistry, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing bio-based materials with potential applications in various industries due to their thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).

Organic Synthesis

Several studies have focused on the synthesis of heterocyclic compounds starting from benzoyl propionic acid derivatives, indicating the utility of benzoxazinone structures in creating diverse organic compounds with potential pharmacological activities. For instance, the synthesis of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones from benzoyl propionic acid showcases the versatility of these frameworks in organic synthesis (A. Y. Soliman et al., 2010).

Anticancer and Antimicrobial Activities

The synthesis and biological evaluation of new derivatives reveal the potential anticancer and antimicrobial activities of compounds within the benzoxazinone class. Specifically, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates showed activity against various bacterial strains and yeast, highlighting their potential as bioactive molecules (K. Hachama et al., 2013).

Enhancing Chemical Diversity

Research on increasing the diversity of substituents on benzoxazine cores through Suzuki–Miyaura cross-coupling reactions indicates the compound's utility in generating a wide array of biologically relevant molecules. This synthetic strategy enables the creation of benzoxazines with varied appendages, expanding the chemical space for potential pharmacological applications (Gongli Yu et al., 2013).

Mechanism of Action

properties

IUPAC Name |

3-(7-bromo-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO4/c12-7-1-2-8-9(5-7)17-6-10(14)13(8)4-3-11(15)16/h1-2,5H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVEABQPMVYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180609 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1087784-75-5 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)

![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)